Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate
Description
Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate (CAS: 893737-82-1) is a biphenyl-based small molecule featuring a methyl carboxylate group at the 3-position of one phenyl ring and an acetylamino (-NHCOCH₃) substituent at the 3'-position of the adjacent ring. Its synthesis often involves palladium-catalyzed cross-coupling reactions or sequential functionalization of biphenyl precursors, as exemplified in protocols for analogous compounds .
The acetylamino group enhances solubility in polar solvents compared to non-polar substituents (e.g., methyl or fluoro groups), while the carboxylate moiety provides a handle for further derivatization. Nuclear magnetic resonance (NMR) data for structurally related compounds, such as methyl 6-acetamido-[1,1’-biphenyl]-3-carboxylate, confirm characteristic peaks for aromatic protons and acetyl groups, with spectral consistency aiding in structural validation .
Properties
CAS No. |
893737-82-1 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
methyl 3-(3-acetamidophenyl)benzoate |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-15-8-4-6-13(10-15)12-5-3-7-14(9-12)16(19)20-2/h3-10H,1-2H3,(H,17,18) |
InChI Key |
IJEVKSDEXJSFKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-(acetylamino)[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Acetylamino Group: The acetylamino group can be introduced through an acetylation reaction, where an amine group on the biphenyl core reacts with acetic anhydride.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid group on the biphenyl core with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of Methyl 3’-(acetylamino)[1,1’-biphenyl]-3-carboxylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-(acetylamino)[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Methyl 3’-(acetylamino)[1,1’-biphenyl]-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3’-(acetylamino)[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their activity. The biphenyl core can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate, highlighting differences in substituents, physicochemical properties, and biological relevance:
Structural and Functional Insights
- Polarity and Solubility: The acetylamino derivative exhibits higher polarity than methyl- or methoxy-substituted analogs due to hydrogen-bonding capacity, favoring aqueous solubility . In contrast, the 3'-methyl analog (C₁₅H₁₄O₂) is more lipophilic, limiting its utility in aqueous systems .
- Reactivity: The 3'-amino precursor (C₁₄H₁₃NO₂) can be acetylated to form the target compound, demonstrating modular synthesis routes . The 4-fluoro derivative (C₁₄H₁₂FNO₂·HCl) introduces halogen-based reactivity for further cross-coupling .
Biological Activity
Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the biological activity of this compound, focusing on its antitumor and antiviral effects, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C16H17N1O3
- Molecular Weight : 285.31 g/mol
- IUPAC Name : Methyl 3'-(acetylamino)-[1,1'-biphenyl]-3-carboxylate
Recent studies have indicated that this compound exhibits significant antitumor properties. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) cells. The compound's mechanism involves cell cycle arrest and the activation of apoptotic pathways.
In Vitro Studies
In vitro evaluations have demonstrated the following:
- IC50 Values : The compound showed an IC50 range from 23.2 μM to 49.9 μM , indicating potent activity against tumor cells.
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound resulted in increased populations of cells in the G2/M and S phases, suggesting disruption of normal cell cycle progression due to apoptotic induction.
| Study | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| MCF-7 | 23.2 | Induced apoptosis and G2/M phase arrest | |
| MCF-7 | 49.9 | Significant reduction in cell viability |
Case Studies
In a recent study, this compound was tested alongside standard chemotherapeutic agents. The combination therapy showed enhanced efficacy compared to monotherapy, with notable improvements in tumor reduction rates in animal models.
The compound has also been investigated for its antiviral properties. Preliminary results suggest that it may inhibit viral replication through interference with viral entry or replication mechanisms.
In Vitro Studies
Antiviral assays demonstrated that this compound significantly reduced viral titers in infected cell cultures:
| Virus Type | Concentration (μM) | Viral Titer Reduction (%) |
|---|---|---|
| Influenza A | 50 | 70 |
| HCV | 25 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
